![molecular formula C14H22N2O3 B1678030 普萘洛尔 CAS No. 6673-35-4](/img/structure/B1678030.png)
普萘洛尔
描述
普萘洛尔,也称为其化学名称 N-{4-[2-羟基-3-(异丙基氨基)丙氧基]苯基}乙酰胺,是一种选择性β1肾上腺素能受体阻滞剂。它最初被开发用于心脏心律失常的紧急治疗。 由于其严重的副作用,它不再用于临床 .
科学研究应用
Treatment of Angina Pectoris
Practolol has been evaluated for its efficacy in treating angina pectoris. In a controlled double-blind study involving 15 patients, practolol doses ranging from 200 to 600 mg were administered. The results indicated that while practolol did not significantly reduce the incidence of angina or glyceryl trinitrate consumption, it improved exercise tolerance and reduced ischemic S-T depression during exercise tests. Notably, practolol did not adversely affect bronchial smooth muscle, making it a potential option for patients with concurrent asthmatic bronchitis .
Management of Mild Hypertension
A study assessing practolol's effectiveness in patients with mild hypertension showed significant reductions in both systolic and diastolic blood pressure at doses up to 500 mg administered twice daily. This double-blind crossover trial involved 15 patients and demonstrated that practolol could effectively manage elevated blood pressure without serious adverse effects in those who completed the trial .
Emergency Treatment of Cardiac Arrhythmias
Practolol was also utilized in emergency settings for managing cardiac arrhythmias. Its mechanism involves competing with catecholamines for binding at beta-adrenergic receptors, thereby decreasing heart rate and cardiac output during episodes of arrhythmia .
Pharmacodynamics and Mechanism of Action
Practolol functions as a beta-adrenergic antagonist, specifically targeting beta-1 receptors located in the heart and vascular smooth muscle. By inhibiting the effects of epinephrine and norepinephrine, practolol reduces heart rate and blood pressure during physical exertion or stress .
Table 1: Pharmacodynamic Properties of Practolol
Property | Description |
---|---|
Target Receptor | Beta-1 adrenergic receptors |
Main Effects | Decreased heart rate, cardiac output, systolic and diastolic blood pressure |
Clinical Uses | Angina pectoris, mild hypertension, cardiac arrhythmias |
Adverse Effects and Withdrawal from Market
Despite its therapeutic benefits, practolol was associated with severe side effects leading to its withdrawal from clinical use. Notable adverse reactions included:
- Oculomucocutaneous Syndrome : Characterized by keratoconjunctivitis sicca and other ocular complications.
- Cardiovascular Issues : Such as bradyarrhythmias, heart block, and hypotension were reported in hospitalized patients .
- Skin Reactions : Including rashes and mucosal ulcerations occurred even with short-term use.
These adverse effects were serious enough to prompt regulatory agencies to withdraw practolol from the market in several countries, including India .
Clinical Evaluation Study
In a clinical evaluation involving 198 hospitalized patients treated with practolol for angina and cardiac arrhythmias, adverse reactions were observed in 10% of cases. The most common issues included impairment of cardiac function and cutaneous reactions, highlighting the need for careful monitoring during treatment .
Comparative Study with Propranolol
A pharmacodynamic comparison between practolol and propranolol revealed that both drugs produced similar unwanted cardiovascular effects; however, practolol demonstrated less potency against adrenergic stimulation compared to propranolol .
作用机制
普萘洛尔通过与心脏和血管平滑肌中的β1肾上腺素能受体结合发挥作用。这种结合抑制了肾上腺素和去甲肾上腺素等儿茶酚胺的作用,导致心率、心输出量和血压下降。 涉及的分子靶标包括β1肾上腺素能受体,受影响的通路与交感神经系统信号传导有关 .
生化分析
Biochemical Properties
Practolol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the β-adrenergic receptors in the heart and vascular smooth muscle . The nature of these interactions involves Practolol competing with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites .
Cellular Effects
Practolol has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the effects of the catecholamines epinephrine and norepinephrine, thereby decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .
Molecular Mechanism
The mechanism of action of Practolol is through its binding interactions with biomolecules. Like propranolol and timolol, Practolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to changes in gene expression and cellular function .
准备方法
普萘洛尔可以通过多步合成过程合成。合成从D-甘露醇制备甘油衍生物开始。该衍生物保留光学活性,因为两个主要醇官能团被差异保护。下一步涉及用对乙酰氨基苯酚钠取代,对乙酰氨基苯酚钠是去质子化的对乙酰氨基酚。然后用稀酸脱保护得到的化合物。 伯醇官能团选择性地与一摩尔当量的甲苯磺酰氯和吡啶反应,然后用二甲基亚砜中的氢氧化钠处理,得到最终产物 .
化学反应分析
相似化合物的比较
普萘洛尔类似于其他β1肾上腺素能受体阻滞剂,如普萘洛尔、噻吗洛尔和美托洛尔。 由于其严重的副作用,它与众不同,导致它被撤出临床使用。类似化合物包括:
普萘洛尔: 一种用于各种心血管疾病的非选择性β受体阻滞剂。
噻吗洛尔: 另一种用于治疗青光眼和高血压的非选择性β受体阻滞剂。
普萘洛尔的独特之处在于其特定的化学结构和它引起的严重不良反应,而其他β受体阻滞剂没有观察到这些不良反应。
生物活性
Practolol, a selective beta-1 adrenergic receptor blocker, was first introduced in the 1970s for the management of cardiac arrhythmias and hypertension. Despite its initial therapeutic promise, it was withdrawn from the market due to severe adverse effects, including toxic reactions that affected multiple organ systems. This article explores the biological activity of Practolol, including its pharmacodynamics, case studies, and research findings.
Practolol primarily functions by blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade leads to decreased heart rate and myocardial contractility, resulting in lowered blood pressure. Studies have shown that Practolol exhibits a unique pharmacological profile compared to other beta-blockers like propranolol.
Key Pharmacodynamic Findings:
- Antagonist Activity : Practolol demonstrates significant antagonist activity at both cardiac and vascular adrenergic receptors. Its relative potency against isoproterenol stimulation was notably less than that of propranolol, with a PA2 value differing by over 600-fold .
- Hemodynamic Effects : In clinical trials, Practolol did not significantly reduce cardiac output at any dose level. The drug's effect on resting blood pressure was minimal but became pronounced during maximal exercise .
- Selectivity : It has been reported that Practolol has greater antagonist action on beta-1 receptors compared to beta-2 receptors, differentiating it from non-selective beta-blockers .
Practolol Peritonitis
A significant case study involving 16 patients revealed a severe complication known as Practolol peritonitis. This condition was characterized by dense peritoneal thickening and adhesions leading to small bowel obstruction. Surgical intervention was required in most cases, highlighting the drug's potential for serious adverse effects .
Long-term Toxicity Observations
In a study involving 49 hypertensive patients treated with Practolol, long-term toxic effects were noted. The study indicated that while Practolol effectively managed hypertension, it also led to complications such as ocular issues and skin reactions in some patients .
Adverse Effects and Toxicity
Practolol's withdrawal from clinical use is largely attributed to its severe side effects. Notable adverse reactions included:
- Ocular Toxicity : Patients experienced keratoconjunctivitis sicca and conjunctival scarring. Some reported profound visual loss after treatment .
- Gastrointestinal Complications : Instances of fibrous or plastic peritonitis were documented, necessitating surgical treatment in several cases .
- Skin Reactions : Rashes and mucosal ulcerations were common among users .
Summary of Adverse Effects
Adverse Effect | Description |
---|---|
Ocular Toxicity | Keratoconjunctivitis sicca; potential visual loss |
Gastrointestinal Issues | Fibrous peritonitis; bowel obstruction |
Skin Reactions | Rashes; nasal and mucosal ulceration |
General Side Effects | Bronchoconstriction; fatigue; cold extremities |
属性
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURULFYMVIFBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021179 | |
Record name | Practolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.90e-01 g/L | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other beta-adrenergic antagonists, practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, practolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. | |
Record name | Practolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6673-35-4 | |
Record name | Practolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6673-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Practolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Practolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Practolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Practolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRACTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136 °C, 134 - 136 °C | |
Record name | Practolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。